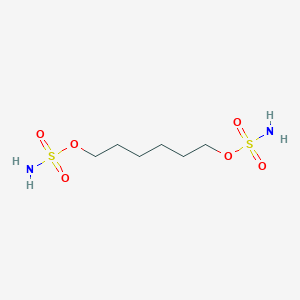
6-sulfamoyloxyhexyl sulfamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Sulfamoyloxyhexyl sulfamate is an organosulfur compound that features two sulfamate groups attached to a hexyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Sulfamoyloxyhexyl sulfamate can be synthesized through the reaction of hexyl alcohol with sulfamoyl chloride under mild phase-transfer conditions . This method involves the use of a phase-transfer catalyst to facilitate the reaction between the alcohol and the sulfamoyl chloride, leading to the formation of the sulfamate ester. The reaction typically proceeds at room temperature and yields high purity products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
6-Sulfamoyloxyhexyl sulfamate undergoes various chemical reactions, including:
Oxidation: The sulfamate groups can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfamate groups to amines.
Substitution: The sulfamate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur trioxide amine complexes for sulfation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include sulfonates, amines, and substituted sulfamates, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Sulfamoyloxyhexyl sulfamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Wirkmechanismus
The mechanism of action of 6-sulfamoyloxyhexyl sulfamate involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfamate groups can form strong interactions with active sites of enzymes, leading to inhibition of their activity. This property is particularly useful in the development of enzyme inhibitors for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
6-Sulfamoyloxyhexyl sulfamate can be compared with other similar compounds, such as sulfonamides and sulfonimidates . While all these compounds contain sulfur atoms, this compound is unique due to the presence of two sulfamate groups attached to a hexyl chain. This structural feature imparts distinct chemical and biological properties to the compound.
List of Similar Compounds
- Sulfonamides
- Sulfonimidates
- Sulfoximines
Eigenschaften
Molekularformel |
C6H16N2O6S2 |
|---|---|
Molekulargewicht |
276.3 g/mol |
IUPAC-Name |
6-sulfamoyloxyhexyl sulfamate |
InChI |
InChI=1S/C6H16N2O6S2/c7-15(9,10)13-5-3-1-2-4-6-14-16(8,11)12/h1-6H2,(H2,7,9,10)(H2,8,11,12) |
InChI-Schlüssel |
AEARVEODHXFSKG-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCOS(=O)(=O)N)CCOS(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


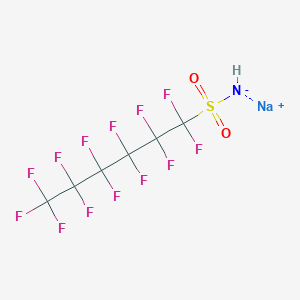
![(1R,10R,11S,14R)-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosane-1,10,11,12,14,22,23-heptol](/img/structure/B10853308.png)
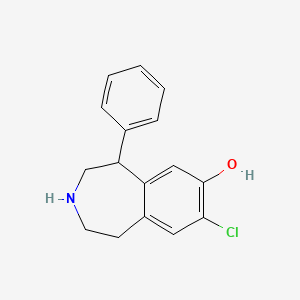
![6-[2-(methylamino)butanoylamino]-5-oxo-N,N-diphenyl-1,2,3,6,7,8,9,9a-octahydropyrrolo[1,2-a]azepine-3-carboxamide](/img/structure/B10853319.png)

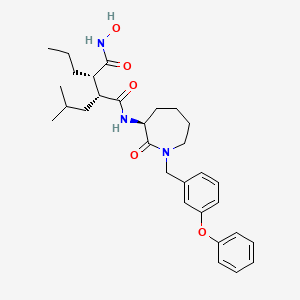
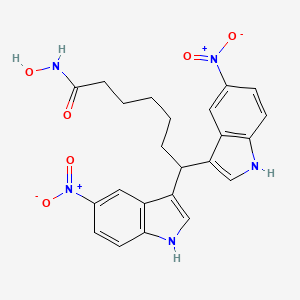
![Sub[-Trp-Arg-Nva-Arg-Tyr-NH2]2](/img/structure/B10853368.png)
![(3Z)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-5-hydroxy-2,3-dihydro-1H-indol-2-one](/img/structure/B10853369.png)
![Sub[-Tyr-Arg-Leu-Arg-Tyr-NH2]2](/img/structure/B10853374.png)
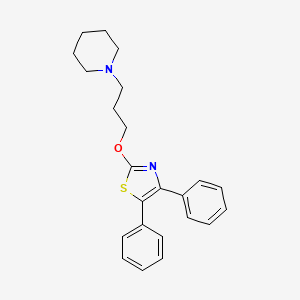
![[3-(4-methoxybenzoyl)phenyl] sulfamate](/img/structure/B10853379.png)
![[4-(2-hydroxybenzoyl)phenyl] sulfamate](/img/structure/B10853380.png)
![[3-(3-methoxybenzoyl)phenyl] sulfamate](/img/structure/B10853382.png)
